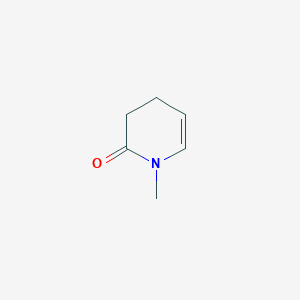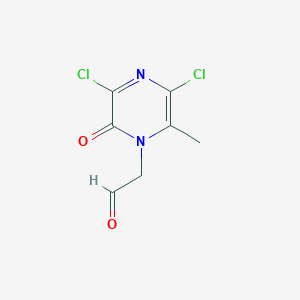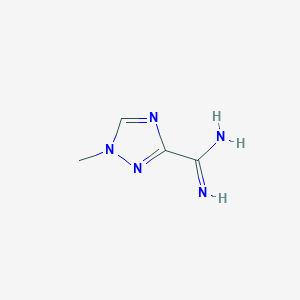
2-(1-Aminocyclohexyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminocyclohexyl)benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminocyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 1-aminocyclohexane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminocyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
2-(1-Aminocyclohexyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminocyclohexyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are often studied using various biochemical and biophysical techniques to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, used as a precursor in the synthesis of various derivatives.
2-Aminobenzonitrile: A similar compound with an amino group directly attached to the benzene ring.
Cyclohexylamine: A related compound with a cyclohexyl group attached to an amine.
Uniqueness
2-(1-Aminocyclohexyl)benzonitrile is unique due to the presence of both a cyclohexyl and a benzonitrile moiety, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(1-aminocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9,15H2 |
Clave InChI |
AVVBLRSLEBJRKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
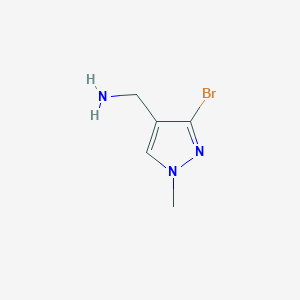



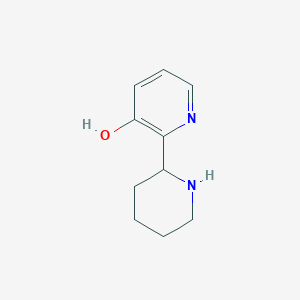
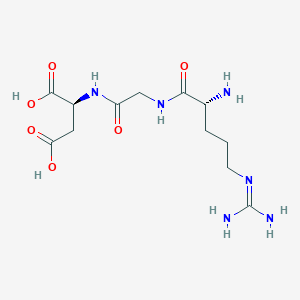
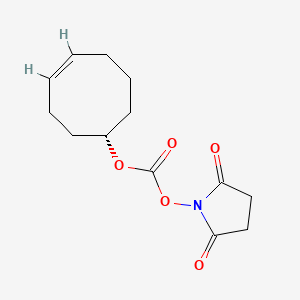
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
